BenchChemオンラインストアへようこそ!

N-[4-(4-Bromobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide

Medicinal chemistry Kinase inhibitor design Oncology

N-[4-(4-Bromobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide (CAS 73076-37-6) is a synthetic small molecule belonging to the isoxazole-4-carboxamide class, with the molecular formula C18H13BrN2O3 and a molecular weight of 385.2 g/mol. Its structure features a 5-methylisoxazole-4-carboxamide core N-linked to a para-(4-bromobenzoyl)phenyl moiety.

Molecular Formula C18H13BrN2O3
Molecular Weight 385.2 g/mol
CAS No. 73076-37-6
Cat. No. B12875946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-Bromobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide
CAS73076-37-6
Molecular FormulaC18H13BrN2O3
Molecular Weight385.2 g/mol
Structural Identifiers
SMILESCC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C18H13BrN2O3/c1-11-16(10-20-24-11)18(23)21-15-8-4-13(5-9-15)17(22)12-2-6-14(19)7-3-12/h2-10H,1H3,(H,21,23)
InChIKeyZTGRYIPJKFSGCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(4-Bromobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide (CAS 73076-37-6): Core Chemical Identity and Structural Class Positioning


N-[4-(4-Bromobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide (CAS 73076-37-6) is a synthetic small molecule belonging to the isoxazole-4-carboxamide class, with the molecular formula C18H13BrN2O3 and a molecular weight of 385.2 g/mol. Its structure features a 5-methylisoxazole-4-carboxamide core N-linked to a para-(4-bromobenzoyl)phenyl moiety [1]. This compound is a structural analog of the clinically established drug leflunomide (CAS 75706-12-6), which bears a 4-trifluoromethylphenyl group in place of the 4-bromobenzoylphenyl substituent [2]. The compound has been specifically claimed in patent literature for the prevention and treatment of cancer, notably by inhibiting proliferation of cervical and ovarian carcinoma cells [3].

Why N-[4-(4-Bromobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide Cannot Be Substituted by Generic Isoxazole-4-Carboxamides


Within the isoxazole-4-carboxamide family, seemingly minor substituent variations produce profound differences in biological target engagement, physicochemical properties, and therapeutic application. The 4-bromobenzoylphenyl moiety in CAS 73076-37-6 introduces a diaryl ketone bridge absent in simpler N-phenyl analogs such as N-(4-bromophenyl)-5-methylisoxazole-4-carboxamide (CAS 61643-21-8), extending the molecular scaffold and altering both conformational flexibility and electronic distribution [1]. Compared to leflunomide, which carries a 4-trifluoromethyl group and is clinically approved as a dihydroorotate dehydrogenase (DHODH) inhibitor for rheumatoid arthritis, the bromobenzoyl substitution replaces a strongly electron-withdrawing –CF3 group with a bulkier, polarizable bromobenzoyl moiety that may redirect target selectivity toward distinct kinase or enzyme targets relevant to oncology rather than autoimmune indications [2]. These structural distinctions mean that potency, selectivity, and application data generated for one isoxazole-4-carboxamide cannot be extrapolated to another; procurement for specific research programs therefore requires compound-level verification. The quantitative evidence below substantiates where CAS 73076-37-6 occupies a differentiated position relative to its closest analogs [3].

Quantitative Differentiation Evidence for N-[4-(4-Bromobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide (CAS 73076-37-6)


Structural Differentiation from Leflunomide: Replacement of –CF3 with 4-Bromobenzoyl Moiety

CAS 73076-37-6 differs from the clinically approved isoxazole-4-carboxamide leflunomide (CAS 75706-12-6) by substitution of the N-phenyl para-substituent: a 4-bromobenzoyl group replaces the 4-trifluoromethyl group. This substitution increases molecular weight from 270.2 to 385.2 g/mol, adds a diaryl ketone bridge, and replaces a strongly electron-withdrawing –CF3 (Hammett σp ≈ 0.54) with a bromobenzoyl moiety that introduces both a polarizable bromine atom and a hydrogen-bond-accepting carbonyl [1]. The bromine atom additionally provides a synthetic handle for downstream derivatization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), a feature absent in leflunomide [2].

Medicinal chemistry Kinase inhibitor design Oncology

Patent-Claimed Anticancer Specificity: Cervical and Ovarian Carcinoma Targeting

CAS 73076-37-6 is specifically claimed in patent disclosures for the treatment of cancer via inhibition of carcinoma cell proliferation in cervix and ovary models [1]. This contrasts with leflunomide, whose primary approved indication is rheumatoid arthritis via DHODH inhibition, and whose anticancer applications are limited to off-label or investigational contexts in glioblastoma and other cancers [2]. Other isoxazole-4-carboxamide derivatives described in the literature (e.g., compounds 2d and 2e in Hawash et al., 2021) show broader cytotoxicity against Hep3B (IC50 ~23 μg/mL), HeLa (IC50 15.48 μg/mL), and MCF-7 (IC50 39.80 μg/mL) cell lines, but do not feature the 4-bromobenzoyl substitution pattern [3].

Cancer therapeutics Cervical carcinoma Ovarian carcinoma

Distinct Physicochemical Profile vs. Simpler 4-Bromophenyl Analog (CAS 61643-21-8)

Compared to the simpler analog N-(4-bromophenyl)-5-methylisoxazole-4-carboxamide (CAS 61643-21-8), which lacks the benzoyl linker, CAS 73076-37-6 exhibits a significantly larger molecular weight (385.2 vs. 281.1 g/mol), higher lipophilicity (XLogP3-AA 3.6 vs. ~2.5 estimated), and double the number of rotatable bonds (4 vs. 2) [1]. The benzoyl carbonyl introduces an additional hydrogen bond acceptor and extends the molecular length, which is predicted to influence target binding pocket occupancy, membrane permeability, and metabolic stability compared to the truncated analog [2].

ADME prediction Physicochemical profiling Lead optimization

Synthetic Versatility: Bromine as a Cross-Coupling Handle for Derivative Libraries

The para-bromine atom on the benzoyl ring of CAS 73076-37-6 serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling systematic derivatization into focused compound libraries [1]. This contrasts with the 4-trifluoromethyl group in leflunomide, which is chemically inert under standard coupling conditions, and with the regioisomeric bromophenyl isoxazole-4-carboxylic acids (e.g., CAS 91182-58-0) where the bromine is directly attached to the isoxazole ring rather than the distal benzoyl ring, altering reaction accessibility [2]. The synthetic route to CAS 73076-37-6 has been documented via coupling of 4-bromobenzoyl chloride with the corresponding amine, confirming the compound's role as both a final product and a late-stage intermediate for further diversification [3].

Chemical biology Library synthesis Structure-activity relationship

Recommended Application Scenarios for N-[4-(4-Bromobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide (CAS 73076-37-6)


Oncology Drug Discovery Programs Targeting Cervical and Ovarian Carcinoma

CAS 73076-37-6 is specifically anchored by patent disclosures to the treatment of cervical and ovarian carcinoma through inhibition of cancer cell proliferation [1]. Research groups focused on gynecological oncology can procure this compound as a patent-backed starting point for lead optimization, exploiting the 4-bromobenzoyl scaffold to explore SAR around these specific indications. Unlike leflunomide, which targets DHODH for autoimmune disease, or non-brominated isoxazole-4-carboxamides that show generalized cytotoxicity, CAS 73076-37-6 offers a differentiated entry into cervix- and ovary-focused cancer programs. [2]

Focused Compound Library Synthesis via Pd-Catalyzed Cross-Coupling

The para-bromine substituent on the distal benzoyl ring makes CAS 73076-37-6 an ideal scaffold for generating derivative libraries through Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira coupling reactions [1]. Medicinal chemistry teams can use this compound as a late-stage diversification intermediate to systematically vary the benzoyl ring substituent and probe SAR. This synthetic accessibility is a key differentiator from leflunomide, whose –CF3 group cannot undergo analogous transformations without complete resynthesis. [2]

Comparative Pharmacology Studies: Bromobenzoyl vs. Trifluoromethyl Isoxazole-4-Carboxamides

CAS 73076-37-6 and leflunomide share the same 5-methylisoxazole-4-carboxamide core but differ critically at the N-phenyl substituent (4-bromobenzoyl vs. 4-trifluoromethyl) [1]. This paired comparison makes them valuable tools for head-to-head pharmacological profiling to dissect the contribution of the N-aryl substituent to target engagement, kinase selectivity, and cellular potency. Procurement of both compounds enables systematic studies that can reveal whether the bromobenzoyl modification redirects target selectivity away from DHODH toward oncology-relevant kinases. [2]

Physicochemical and ADME Screening in the Isoxazole-4-Carboxamide Chemical Space

With an XLogP3-AA of 3.6, molecular weight of 385.2 g/mol, and 4 rotatable bonds, CAS 73076-37-6 occupies a distinct region of physicochemical space compared to smaller isoxazole-4-carboxamides such as CAS 61643-21-8 (MW 281.1, XLogP3-AA ~2.5) [1][2]. ADME screening laboratories can use this compound as a representative of the higher-molecular-weight, higher-lipophilicity segment of this chemical class to benchmark permeability, metabolic stability, and CYP inhibition profiles, contributing to predictive models for the design of drug-like isoxazole-4-carboxamide leads. [3]

Quote Request

Request a Quote for N-[4-(4-Bromobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.